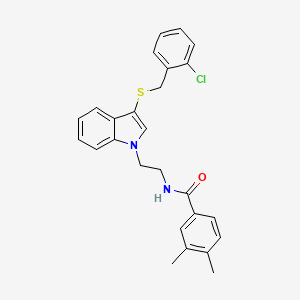

N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

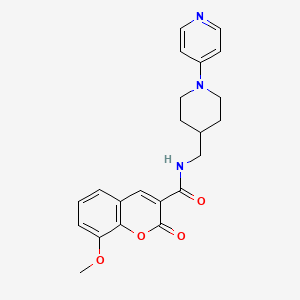

Overview

Description

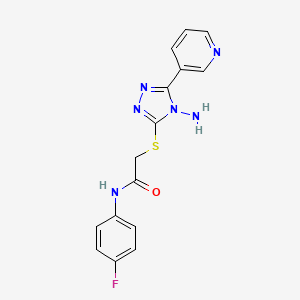

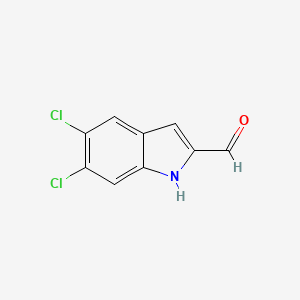

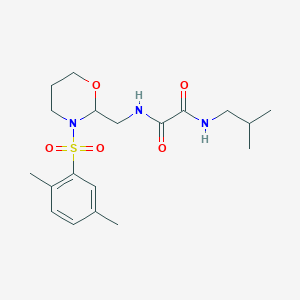

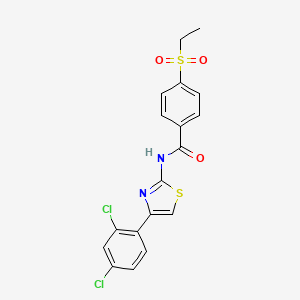

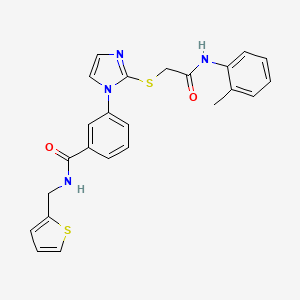

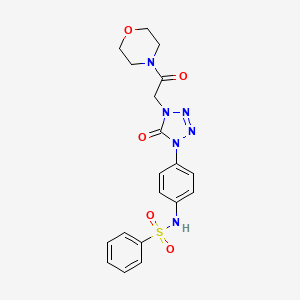

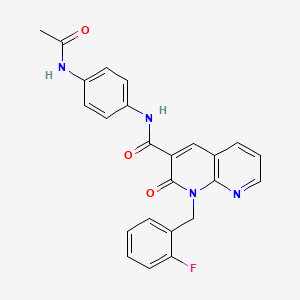

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole ring, the benzylthio group, and the dimethylbenzamide group would all contribute to the overall structure. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the amide bond might be hydrolyzed under acidic or basic conditions. The benzylthio group could potentially undergo oxidation reactions .Scientific Research Applications

Synthetic Opioid Analysis

Compounds with structural similarities have been analyzed for their role as synthetic opioids, highlighting the systematic evaluation of new drug candidates for potentially favorable side-effect profiles, including reduced dependence-producing properties. Such research emphasizes the importance of identifying compounds with therapeutic potential while minimizing abuse liability. This area of research offers insights into the systematic approach towards evaluating compounds for therapeutic use, including pain management and potentially as alternatives to traditional opioids (Elliott, Brandt, & Smith, 2016).

Corrosion Inhibition

Research into compounds with thiophene Schiff base and their derivatives has shown significant efficacy in inhibiting corrosion on metal surfaces, such as mild steel, in acidic environments. This suggests potential applications in industrial settings where corrosion resistance is crucial. The studies demonstrate the compound's ability to form protective layers on metal surfaces, thereby preventing corrosion and extending the lifespan of metal components (Daoud et al., 2014).

Allosteric Modulation of Receptors

Investigations into novel compounds and their pharmacological interactions with receptors, such as the cannabinoid CB1 receptor, have been conducted. These studies explore the potential of compounds to act as allosteric modulators, enhancing or inhibiting the receptor's response to other ligands. This research avenue is crucial for developing new therapeutic agents targeting specific receptor pathways involved in various diseases and conditions (Price et al., 2005).

Electrophysiological Activity

Compounds within the N-substituted imidazolylbenzamides or benzene-sulfonamides class have been synthesized and evaluated for their cardiac electrophysiological activity. This research is significant for developing new treatments for arrhythmias and other cardiac conditions, showcasing the potential for compounds with similar functionalities to contribute to cardiovascular pharmacotherapy (Morgan et al., 1990).

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2OS/c1-18-11-12-20(15-19(18)2)26(30)28-13-14-29-16-25(22-8-4-6-10-24(22)29)31-17-21-7-3-5-9-23(21)27/h3-12,15-16H,13-14,17H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXSYOBUQWAJRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2489780.png)

![3-(2H-1,3-benzodioxol-5-yl)-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}prop-2-enenitrile](/img/structure/B2489782.png)

![N-[4-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide](/img/structure/B2489796.png)